4,4-dichlorobut-3-en-1-amine hydrochloride
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Overview
Description
4,4-Dichlorobut-3-en-1-amine hydrochloride is an organic compound with the molecular formula C4H8Cl3N. It is a derivative of butenylamine, characterized by the presence of two chlorine atoms at the fourth carbon and an amine group at the first carbon. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dichlorobut-3-en-1-amine hydrochloride typically involves the reaction of 4,4-dichlorobut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the slow addition of 4,4-dichlorobut-3-en-1-amine to a hydrochloric acid solution while maintaining a specific temperature and stirring rate to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are carefully monitored to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4,4-Dichlorobut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
4,4-Dichlorobut-3-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-dichlorobut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dichlorobut-2-en-1-amine hydrochloride
- 4,4-Dichlorobut-3-en-2-amine hydrochloride
- 4,4-Dichlorobut-3-en-1-amine
Uniqueness
4,4-Dichlorobut-3-en-1-amine hydrochloride is unique due to the specific positioning of its chlorine atoms and amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
1071526-55-0 |
---|---|
Molecular Formula |
C4H8Cl3N |
Molecular Weight |
176.5 |
Purity |
95 |
Origin of Product |
United States |
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